1,3-Benzothiazole-2-carbohydrazide
Overview
Description
Synthesis Analysis
The synthesis of 1,3-Benzothiazole-2-carbohydrazide derivatives involves refluxing benzothiazolyl carboxyhydrazide with different aryl acids in phosphoryl chloride. This process leads to the formation of 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazoles, with their structures confirmed through 1H NMR and Mass spectral data. These compounds have been explored for their antimicrobial activities, demonstrating the versatility of 1,3-Benzothiazole-2-carbohydrazide as a precursor for synthesizing compounds with potential biological applications (Rajeeva, Srinivasulu, & Shantakumar, 2009).
Molecular Structure Analysis
The molecular structure of 1,3-Benzothiazole-2-carbohydrazide derivatives has been extensively analyzed through techniques like FT-IR, NMR, ESI-MS, and single-crystal X-ray diffraction (XRD). Studies reveal that these compounds exhibit high solvation energy values in solution, indicating their stability in various solvents. The detailed vibrational assignments and molecular docking studies suggest these compounds could have significant biological activity, including anti-diabetic and antioxidant properties (Karrouchi et al., 2020).
Chemical Reactions and Properties
1,3-Benzothiazole-2-carbohydrazide serves as a precursor for the synthesis of a variety of heterocyclic compounds, including 1,2,4-triazole, 1,3,4-thiadiazole, and benzothiazole derivatives. These compounds have been evaluated for their antimicrobial activity, showcasing the chemical reactivity and potential application of 1,3-Benzothiazole-2-carbohydrazide in developing new antimicrobial agents (Hemdan et al., 2016).
Physical Properties Analysis
The physical properties of 1,3-Benzothiazole-2-carbohydrazide and its derivatives are crucial for understanding their behavior in different environments and applications. While specific physical properties were not detailed in the available literature, it's known that properties such as solubility, melting point, and stability in various solvents are key factors that influence the usability of these compounds in both research and industrial applications.
Chemical Properties Analysis
The chemical properties of 1,3-Benzothiazole-2-carbohydrazide derivatives, including reactivity with various reagents, stability under different conditions, and their ability to form a wide array of heterocyclic compounds, are of significant interest. These properties make 1,3-Benzothiazole-2-carbohydrazide a valuable compound in organic synthesis, offering pathways to a diverse range of biologically active molecules.
Scientific Research Applications
Specific Scientific Field
Biochemistry and Medicinal Chemistry
Summary of the Application
“1,3-Benzothiazole-2-carbohydrazone” and its Cu(II), Ni(II), and Zn(II) complexes have been synthesized and studied for their antimicrobial properties and DNA interactions .
Methods of Application or Experimental Procedures
The compound and its metal complexes were synthesized and characterized using various spectro-analytical techniques. DNA binding studies were conducted using spectrophotometry, fluorescence, and viscosity techniques .
Results or Outcomes
The complexes were found to bind effectively to CT-DNA through an intercalative mode. The metal complexes showed enhanced activity over the unbound free ligand in cytotoxicity studies carried out on HeLa cell line by MTT assay .
Green Chemistry
Specific Scientific Field
Summary of the Application
Benzothiazoles, including “1,3-Benzothiazole-2-carbohydrazone”, play an important role in green chemistry. They are synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Methods of Application or Experimental Procedures
The synthesis of benzothiazole compounds related to green chemistry involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Results or Outcomes
The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
Antitubercular Compounds
Specific Scientific Field
Summary of the Application
Benzothiazole-based compounds, including “1,3-Benzothiazole-2-carbohydrazide”, have been synthesized and studied for their antitubercular properties .
Methods of Application or Experimental Procedures
The compound was synthesized and its antitubercular properties were studied in vitro and in vivo. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Results or Outcomes
The synthesized benzothiazole-based compounds showed promising antitubercular activity .
Material Science
Specific Scientific Field
Summary of the Application
“1,3-Benzothiazole-2-carbohydrazide” is used in the synthesis of various materials due to its inherent stability .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of various materials. Its stability makes it a valuable component in material science .
Results or Outcomes
The use of “1,3-Benzothiazole-2-carbohydrazide” in material science has led to the development of various new materials .
Anticancer Activity
Specific Scientific Field
Summary of the Application
“1,3-Benzothiazole-2-carbohydrazide” and its Cu(II), Ni(II), and Zn(II) complexes have been synthesized and studied for their anticancer properties .
Methods of Application or Experimental Procedures
The compound and its metal complexes were synthesized and characterized using various spectro-analytical techniques. The cytotoxicity studies were carried out on HeLa cell line by MTT assay .
Results or Outcomes
The metal complexes showed enhanced activity over the unbound free ligand in cytotoxicity studies .
Industrial Applications
Specific Scientific Field
Summary of the Application
“1,3-Benzothiazole-2-carbohydrazide” is used in various industrial applications due to its inherent stability .
Methods of Application or Experimental Procedures
The compound is used in various industrial processes. Its stability makes it a valuable component in industrial chemistry .
Results or Outcomes
The use of “1,3-Benzothiazole-2-carbohydrazide” in industrial applications has led to the development of various new processes and products .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-benzothiazole-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-11-7(12)8-10-5-3-1-2-4-6(5)13-8/h1-4H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYADLBSESMQVEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183083 | |
Record name | 1,3-Benzothiazole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzothiazole-2-carbohydrazide | |
CAS RN |
28891-34-1 | |
Record name | 1,3-Benzothiazole-2-carbohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028891341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28891-34-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521678 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzothiazole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-BENZOTHIAZOLE-2-CARBOHYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44I3467G6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.